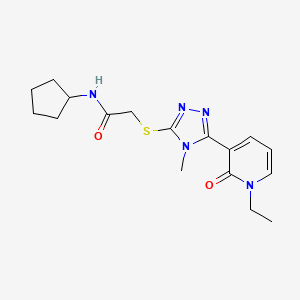
N-cyclopentyl-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through a cyclization reaction involving 4-methylthiosemicarbazide and appropriate carbonyl compounds.
- Attachment of Dihydropyridine : The dihydropyridine component is introduced via a condensation reaction with ethyl acetoacetate.
- Final Acetamide Formation : The final acetamide structure is achieved by reacting the intermediate with cyclopentylamine and acetic anhydride.
Anticancer Properties
Recent studies indicate that N-cyclopentyl derivatives exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Preliminary results suggest that it possesses moderate to significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify the influence of structural components on biological activity:
| Structural Component | Effect on Activity |
|---|---|
| Cyclopentyl Group | Enhances lipophilicity and cellular uptake |
| Dihydropyridine Moiety | Contributes to cytotoxic effects in cancer cells |
| Triazole Ring | Imparts stability and enhances interaction with targets |
Case Studies
Several case studies illustrate the compound's biological effects:
- Case Study 1 : In a study involving human breast cancer cells (MCF7), N-cyclopentyl derivatives showed a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutics .
- Case Study 2 : A series of experiments demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the compound's behavior in biological systems. Early findings suggest favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate involvement of liver enzymes, which may influence its therapeutic window and potential drug interactions.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-22-10-6-9-13(16(22)24)15-19-20-17(21(15)2)25-11-14(23)18-12-7-4-5-8-12/h6,9-10,12H,3-5,7-8,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWDOUZRXPFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














